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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075 Get Quote

Introduction

3-tert-Butylphenol is an organic compound with significant applications in the chemical and

pharmaceutical industries. It serves as a key intermediate in the synthesis of antioxidants,

polymers, and various specialty chemicals. A thorough understanding of its molecular structure

is paramount for quality control, reaction monitoring, and the development of new derivatives.

This technical guide provides an in-depth overview of the spectroscopic data of 3-tert-
butylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols are provided, and a logical workflow

for spectral analysis is visualized. This document is intended for researchers, scientists, and

professionals in drug development who require a comprehensive understanding of the

spectroscopic characterization of this compound.

Spectroscopic Data
The structural elucidation of 3-tert-butylphenol is achieved through the combined

interpretation of its NMR, IR, and MS spectra. The quantitative data from these analyses are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments.

Chemical Shift
(ppm)

Integration Multiplicity Assignment

~7.1 1H t Ar-H (C5)

~6.9 1H d Ar-H (C6)

~6.8 1H t Ar-H (C4)

~6.7 1H s Ar-H (C2)

~4.8 1H s (broad) -OH

1.3 9H s -C(CH₃)₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.
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Chemical Shift (ppm) Assignment

~155.0 C-OH (C1)

~151.8 C-C(CH₃)₃ (C3)

~129.0 Ar-CH (C5)

~117.5 Ar-CH (C6)

~117.0 Ar-CH (C4)

~113.0 Ar-CH (C2)

~34.5 -C(CH₃)₃

~31.4 -C(CH₃)₃

Solvent: CDCl₃.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.[4][5]

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3000-3100 Medium Aromatic C-H stretch

~2850-2960 Strong Aliphatic C-H stretch

~1580, ~1480 Medium-Strong Aromatic C=C ring stretch

~1460 Medium C-H bend (aliphatic)

~1200-1300 Strong C-O stretch

~1150 Medium In-plane C-H bend (aromatic)

~700-800 Strong
Out-of-plane C-H bend

(aromatic)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[6][7]

m/z Relative Intensity (%) Assignment

150 ~50 [M]⁺ (Molecular Ion)

135 100 [M - CH₃]⁺

107 ~30 [M - C(CH₃)₃]⁺

91 ~20 [C₇H₇]⁺ (Tropylium ion)

77 ~15 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.[8]

Sample Preparation:

Dissolve 5-10 mg of 3-tert-butylphenol in approximately 0.6 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).[8]

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.[8]
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Spectral Width: -2 to 12 ppm.[8]

Acquisition Time: 2-4 seconds.[8]

Relaxation Delay: 1-5 seconds.[8]

Number of Scans: 16-64, depending on the sample concentration.[8]

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.[8]

Spectral Width: 0 to 220 ppm.[8]

Acquisition Time: 1-2 seconds.[8]

Relaxation Delay: 2-5 seconds.[8]

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[8]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, equipped with an

Attenuated Total Reflectance (ATR) accessory or standard transmission cells (KBr pellets or

liquid cells).

Sample Preparation (ATR):

Ensure the ATR crystal is clean by taking a background spectrum.

Place a small amount of solid 3-tert-butylphenol directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.

FTIR Parameters:

Spectral Range: 4000-400 cm⁻¹.[8]

Resolution: 4 cm⁻¹.[8]

Number of Scans: 16-32.[8]

Data Acquisition:

Record a background spectrum of the empty sample compartment or clean ATR crystal.

Run the sample spectrum.

The instrument's software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.[8]

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly

used for volatile compounds like 3-tert-butylphenol.

Sample Preparation:

Prepare a dilute solution of 3-tert-butylphenol in a volatile organic solvent (e.g.,

dichloromethane or methanol).

GC Parameters:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8]

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[8]

Injector Temperature: 250-280 °C.[8]

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[8]
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MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

Mass Range: Scan from m/z 40 to 550.[8]

Ion Source Temperature: 230 °C.[8]

Data Analysis:

Identify the compound by its retention time.

Compare the obtained mass spectrum with a spectral library (e.g., NIST) for confirmation.[8]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 3-tert-butylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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